molecular formula C6H10N2O B14655663 2-Cyano-N-ethylpropanamide CAS No. 53260-44-9

2-Cyano-N-ethylpropanamide

Cat. No.: B14655663
CAS No.: 53260-44-9
M. Wt: 126.16 g/mol
InChI Key: FSVNGRBSXLNAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-ethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group (-CN) and an ethyl group (-C2H5) attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-ethylpropanamide can be achieved through several methods. One common approach involves the reaction of ethylamine with cyanoacetic acid or its derivatives. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . Another method involves the direct treatment of ethylamine with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. For instance, the reaction of ethylamine with cyanoacetic acid derivatives can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and the use of continuous flow reactors .

Mechanism of Action

The mechanism of action of 2-Cyano-N-ethylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

53260-44-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-cyano-N-ethylpropanamide

InChI

InChI=1S/C6H10N2O/c1-3-8-6(9)5(2)4-7/h5H,3H2,1-2H3,(H,8,9)

InChI Key

FSVNGRBSXLNAPH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.